molecular formula C17H14N4O2 B2745333 1-Phenyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1172451-61-4

1-Phenyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No. B2745333
CAS RN: 1172451-61-4
M. Wt: 306.325
InChI Key: IGFLOJLPMDPUCT-UHFFFAOYSA-N
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Description

1-Phenyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, also known as PPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPOP belongs to the class of pyrrolidin-2-one derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring serves as a versatile scaffold in drug discovery. Researchers have exploited its unique properties, such as efficient exploration of pharmacophore space due to sp³-hybridization and the contribution to molecular stereochemistry. The non-planarity of the pyrrolidine ring, known as “pseudorotation,” enhances three-dimensional coverage. Scientists have designed bioactive molecules based on this scaffold, including pyrrolidine-2-one derivatives. These compounds exhibit target selectivity and have been investigated for various therapeutic indications .

EGFR Kinase Inhibition

In silico design and synthesis of derivatives containing the pyrrolidine-oxadiazole core have led to promising results. Specifically, 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives demonstrated EGFR kinase inhibitory activity. EGFR (epidermal growth factor receptor) is a crucial target in cancer therapy, making these compounds relevant for anticancer drug development .

Antiproliferative Activity

The same 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives were also evaluated for antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa). Their potential as anticancer agents warrants further investigation .

Imidazole Derivatives

While not directly related to the compound , imidazole—a five-membered heterocyclic ring—shares similarities with the pyrrolidine ring. Imidazole-containing compounds have diverse biological activities, including antimicrobial, antiviral, and anticancer effects. Understanding the structural features of imidazole derivatives can provide insights into the design of related pyrrolidine-based molecules .

Stereochemistry and Biological Profile

The stereogenicity of carbons in the pyrrolidine ring significantly impacts the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Medicinal chemists must consider these factors when designing new pyrrolidine compounds .

Other Applications

Beyond the mentioned areas, researchers continue to explore novel applications of pyrrolidine-oxadiazole hybrids. These may include enzyme inhibition, receptor modulation, and other therapeutic targets.

Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, Article number 34 (2021). Read more Research paper: “In Silico Design, Synthesis and Anticancer Activity of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives.” (2020). Read more Abstract: “Synthesis and therapeutic potential of imidazole containing compounds.” BMC Chemistry, 22(1), 1-9 (2020). [Read more](https://bmc

properties

IUPAC Name

1-phenyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-15-10-13(11-21(15)14-4-2-1-3-5-14)16-19-17(23-20-16)12-6-8-18-9-7-12/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFLOJLPMDPUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

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